7-(2-Chloroethyl)theophylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

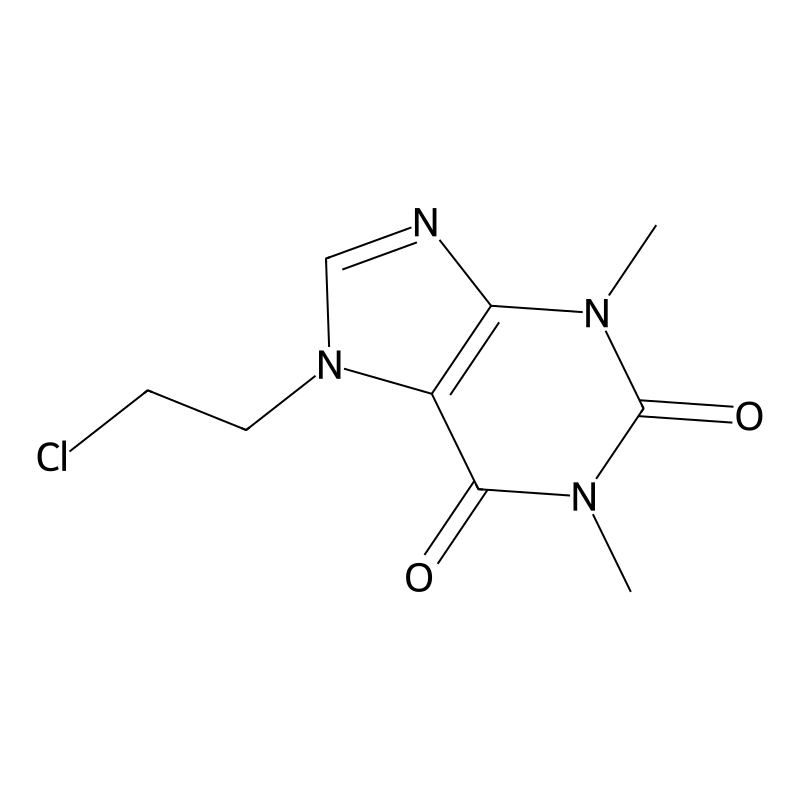

7-(2-Chloroethyl)theophylline is a derivative of theophylline, a methylxanthine compound known for its stimulant and bronchodilator properties. This compound features a chloroethyl group at the seventh position of the theophylline molecule, which is characterized by its molecular formula C₉H₁₁ClN₄O₂ and a CAS number of 5878-61-5. The addition of the chloroethyl group enhances its pharmacological properties, particularly its interaction with adenosine receptors in the central nervous system.

Biological Activity:

-(2-Chloroethyl)theophylline (7-CET) is a synthetic derivative of theophylline, a naturally occurring methylxanthine found in plants like coffee and tea. While theophylline is primarily known for its bronchodilatory effects (relaxing airways in the lungs), 7-CET exhibits a broader range of biological activities in research settings.

- Adenosine Receptor Binding: Similar to theophylline, 7-CET binds to adenosine receptors, particularly A2A receptors, which are found throughout the body, including the central nervous system, lungs, and immune system [].

- Neurological Effects: Studies suggest that 7-CET may influence mood and behavior by altering the levels of neurotransmitters like dopamine and serotonin in the brain [, ]. However, the precise mechanisms and potential therapeutic applications remain under investigation.

- Anti-inflammatory and Anti-cancer Properties: Some research suggests that 7-CET may possess anti-inflammatory and anti-cancer properties, but these findings are primarily based on in vitro (laboratory) studies, and further investigation is needed to understand their potential clinical relevance [, ].

This compound exhibits notable biological activity primarily as an adenosine receptor antagonist. By blocking adenosine receptors, it can influence various physiological processes, including sleep regulation and cardiovascular function. The binding affinity to these receptors suggests potential therapeutic applications in treating conditions related to adenosine signaling, such as asthma and certain types of arrhythmias . Additionally, its structural similarity to other methylxanthines may contribute to its stimulant effects.

The synthesis of 7-(2-Chloroethyl)theophylline typically involves the reaction of theophylline with ethylene dichloride under basic conditions. The process can be performed in solvents such as isopropanol or ethanol, with sodium hydroxide serving as a base to facilitate nucleophilic attack on the chloroethyl group. A common method includes:

- Dissolving theophylline in a solvent.

- Adding ethylene dichloride and sodium hydroxide.

- Heating the mixture under reflux.

- Isolating the product through extraction and purification techniques such as chromatography .

7-(2-Chloroethyl)theophylline has potential applications in pharmacology due to its adenosine receptor antagonism. It may be explored for:

- Asthma treatment: By relaxing bronchial passages.

- Cardiovascular therapies: As a possible treatment for arrhythmias.

- Cognitive enhancement: Due to its stimulant properties.

Research into its efficacy and safety profiles is ongoing.

Studies have indicated that 7-(2-Chloroethyl)theophylline interacts significantly with adenosine receptors, particularly A1 and A2 subtypes. This interaction profile suggests it could modulate neurotransmitter release and influence various central nervous system functions. Further research is needed to elucidate its complete pharmacological profile and potential side effects associated with prolonged use .

Several compounds share structural similarities with 7-(2-Chloroethyl)theophylline, primarily other methylxanthines or halogenated derivatives of theophylline:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Theophylline | Core structure similar | Well-known bronchodilator |

| Caffeine | Methylxanthine derivative | Stronger stimulant effects |

| 7-(3-Chloropropyl)theophylline | Similar chloroalkyl substitution | Potentially different receptor interactions |

| 3-(2-Chloroethyl)theophylline | Different position for chloroethyl | Varying biological activity |

7-(2-Chloroethyl)theophylline's unique positioning of the chloroethyl group distinguishes it from these compounds, potentially affecting its biological activity and therapeutic applications.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Synthesis of molecularly imprinted polymer with 7-chloroethyl-theophylline-immobilized silica gel as template and its molecular recognition function

Yuhui Zhang, Aijun Tong, Longdi LiPMID: 14670483 DOI: 10.1016/s1386-1425(03)00225-7

Abstract

By reaction of 7-chloroethyl-theophylline with aminopropylsilanized silica gel we synthesized a 7-chloroethyl-theophylline-immobilized silica gel as template molecule and prepared a molecularly imprinted polymer (MIP-Si), which had special recognition sites to 7-chloroethyl-theophylline. A conventional molecularly imprinted polymer (MIP) using 7-chloroethyl-theophylline as template was also prepared for comparison. Binding abilities to 7-chloroethyl-theophylline and its structural analogs revealed that the MIP-Si shows much higher binding speed and much more binding capacity than the MIP does.Psychomotor-stimulant effects of 3-isobutyl-1-methylxanthine: comparison with caffeine and 7-(2-chloroethyl) theophylline

V L Coffin, R D SpealmanPMID: 2482186 DOI: 10.1016/0014-2999(89)90130-1

Abstract

The behavioral effects of 3-isobutyl-1-methylxanthine (IBMX) were compared with those of caffeine and 7-(2-chloroethyl) theophylline (7-CET) in squirrel monkeys under a multiple schedule of reinforcement in which fixed-interval responding was maintained alternately by presentation of food and presentation of electric shock. All three drugs produced dose-related increases in response rate in both components of the multiple schedule. Thus, although IBMX generally lacks psychomotor-stimulant effects in rodents, it had behavioral effects in squirrel monkeys that were qualitatively similar to those of caffeine. Based on the average ED50 values, IBMX was 5-7 times more potent than caffeine and 7-CET was twice as potent as caffeine in the two schedule components. This potency relation corresponds well with those observed in radioligand binding assays for central adenosine receptors and is consistent with the view that the psychomotor-stimulant effects of methylxanthines are linked to their antagonistic actions at the adenosine-receptor level. There was no obvious correspondence between the capacity of the methylxanthines to increase response rate and their capacity to inhibit phosphodiesterase activity.Mediation of acute ethanol-induced motor disturbances by cerebellar adenosine in rats

M Clark, M S DarPMID: 3174739 DOI: 10.1016/0091-3057(88)90439-x